molecular formula C18H15N3O B7553080 N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B7553080
M. Wt: 289.3 g/mol
InChI Key: OIMKMYMXJFKRAB-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities

Properties

IUPAC Name

N-(1H-indol-4-yl)-1-methylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-16-8-3-2-5-12(16)11-17(21)18(22)20-15-7-4-6-14-13(15)9-10-19-14/h2-11,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMKMYMXJFKRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide typically involves the reaction of 1-methyl-1H-indole-2-carboxylic acid with 1H-indol-4-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the colchicine binding site on tubulin is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

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